Antimalarial agent 33

Microsomal stability Metabolic stability ADME

Antimalarial agent 33 (compound 5g) is the lead-optimized 2-aminocyclobutyl thieno[3,2-d]pyrimidin-4-one engineered for improved microsomal stability (T½=29 min) vs. Gamhepathiopine. It serves as a quantifiable stability benchmark for SAR-driven antimalarial drug discovery. Essential for medicinal chemistry teams requiring a reference standard that balances antiplasmodial activity (EC50 1.1 μM, K1 P. falciparum), multistage efficacy (erythrocytic & hepatic), and favorable cytotoxicity.

Molecular Formula C17H17N3OS
Molecular Weight 311.4 g/mol
Cat. No. B12373341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 33
Molecular FormulaC17H17N3OS
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC3=C(S2)C(=O)NC(=N3)NC4CCC4
InChIInChI=1S/C17H17N3OS/c1-10-5-7-11(8-6-10)14-9-13-15(22-14)16(21)20-17(19-13)18-12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H2,18,19,20,21)
InChIKeyGHKMRRXSJMTZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Antimalarial Agent 33 (Compound 5g) as a Thienopyrimidone Research Tool with Enhanced Metabolic Stability


Antimalarial agent 33, identified as compound 5g in primary literature, is a synthetic 2-aminocyclobutyl thienopyrimidone derivative developed through structure-activity relationship optimization of the multistage-active hit compound Gamhepathiopine (compound 1) [1]. This compound (CAS not assigned; molecular formula C17H17N3OS, MW 311.4 g/mol) is a research tool compound with demonstrated antiplasmodial activity against both erythrocytic and hepatic stages of Plasmodium parasites [1][2]. The core scientific value proposition lies in its engineered improvement in microsomal stability compared to the progenitor compound, addressing a key limitation in the thienopyrimidone antimalarial chemotype [1].

Procurement Risk Alert: Why Antimalarial Agent 33 Cannot Be Substituted with Other Thienopyrimidones or Standard Antimalarials


Substituting antimalarial agent 33 with the progenitor compound Gamhepathiopine (compound 1) or other thienopyrimidones in the series fails to address the central procurement rationale: the deliberate engineering of improved microsomal stability [1]. While Gamhepathiopine exhibits superior in vitro potency against the K1 strain (EC50 = 0.045–0.20 μM) compared to compound 5g (EC50 = 1.1 μM), its development is constrained by poor microsomal stability and low aqueous solubility [1][2]. Conversely, standard antimalarials such as chloroquine (EC50 = 0.8 μM against K1) or doxycycline (EC50 = 5 μM) lack the multistage activity profile and structural scaffold required for specific SAR investigations [2][3]. The specific 2-aminocyclobutyl modification at position 2 of the thieno[3,2-d]pyrimidin-4-one core, which defines compound 5g, is essential for the observed balance between retained antiplasmodial activity and enhanced metabolic stability—a balance not present in analogs with alternative 2-position substituents [1].

Quantitative Differentiation Evidence: Antimalarial Agent 33 Performance vs. Progenitor Compound and Standard Antimalarials


Enhanced Microsomal Stability vs. Gamhepathiopine (Compound 1)

Antimalarial agent 33 (compound 5g) demonstrates enhanced microsomal stability with a measured half-life (T1/2) of 29 minutes in hepatic microsomal assays [1]. In contrast, the progenitor hit compound Gamhepathiopine (compound 1) exhibited poor microsomal stability that limited its further development [1][2]. The introduction of the 2-aminocyclobutyl group at position 2 of the thieno[3,2-d]pyrimidin-4-one scaffold is the key structural modification responsible for this improved metabolic stability while maintaining antiplasmodial activity [1].

Microsomal stability Metabolic stability ADME Thienopyrimidone

Erythrocytic Stage Potency Comparison Against P. falciparum K1 Strain

Antimalarial agent 33 (compound 5g) exhibits an EC50 of 1.1 μM against the erythrocytic stage of the K1 strain of Plasmodium falciparum, a multidrug-resistant isolate [1]. This potency is maintained relative to the progenitor compound Gamhepathiopine, which shows an EC50 of 0.045–0.20 μM in various assays [2][3]. For context, standard antimalarials chloroquine and doxycycline exhibit EC50 values of 0.8 μM and 5 μM, respectively, against the same K1 strain [3]. The retention of antiplasmodial activity despite the structural modifications introduced to improve metabolic stability represents a balanced optimization outcome [1].

Erythrocytic stage P. falciparum K1 EC50 Drug-resistant malaria

Hepatic Stage Activity and Multistage Targeting Profile

Antimalarial agent 33 (compound 5g) is among five compounds in the thienopyrimidone series that demonstrated higher activity against the hepatic stage of Plasmodium berghei compared to Gamhepathiopine [1]. The progenitor compound Gamhepathiopine exhibits a hepatic stage EC50 of 0.45 μM against P. falciparum and 0.067 μM against P. yoelii in HepG2-CD81 cells [2][3]. Compound 5g retains antiplasmodial activity against both erythrocytic and hepatic stages of Plasmodium, a multistage targeting profile that is critical for achieving radical cure and blocking transmission [1].

Hepatic stage Liver stage Multistage activity P. berghei

Favorable Cytotoxicity Profile Against Primary Hepatocytes

Antimalarial agent 33 (compound 5g) demonstrates no significant cytotoxicity against primary hepatocytes [1][2]. This favorable cytotoxicity profile contributes to the compound's selection as the best compromise among the 18 synthesized thienopyrimidones when balancing antiplasmodial activity, microsomal stability, and cytotoxicity [1]. In contrast, prior optimization strategies within the thienopyrimidine scaffold that improved hydrosolubility and microsomal stability resulted in increased cytotoxicity against mammalian cells and consequently low selectivity indices [1].

Cytotoxicity Selectivity Primary hepatocytes Safety margin

Structural Differentiation: 2-Aminocyclobutyl Modification as Key to Improved Stability

The defining structural feature of antimalarial agent 33 (compound 5g) is the 2-aminocyclobutyl substituent at position 2 of the thieno[3,2-d]pyrimidin-4-one core [1]. This specific modification was identified as the optimal balance among 18 synthesized derivatives, with alternative 2-position modifications (including cyclic amines, fluoroalkyl chains, and ionizable functions) yielding different activity-stability profiles [1]. The progenitor compound Gamhepathiopine (compound 1) bears a 2-tert-butylamino substituent, while other active analogs in the series feature substitutions such as 10d (NH-nPr; EC50 = 1.1 μM) and 10f (NH(CH2)4OH; EC50 = 0.7 μM) [2].

Structure-activity relationship SAR 2-aminocyclobutyl Thieno[3,2-d]pyrimidin-4-one

Recommended Research Applications for Antimalarial Agent 33 Based on Quantitative Differentiation Evidence


Metabolic Stability Optimization Studies in Antimalarial Lead Development

Researchers investigating structure-activity relationships (SAR) for improving the microsomal stability of thienopyrimidone antimalarials should utilize antimalarial agent 33 (compound 5g) as a benchmark reference compound. With a measured half-life of 29 minutes in hepatic microsomal assays [1], compound 5g provides a quantifiable stability baseline against which new derivatives can be compared. This application is directly supported by the compound's demonstrated enhanced microsomal stability relative to the progenitor Gamhepathiopine, which exhibited poor stability that limited its development [1]. The 2-aminocyclobutyl modification serves as a validated SAR strategy for improving metabolic stability while retaining antiplasmodial activity, making compound 5g an essential reference standard for stability-focused medicinal chemistry campaigns.

Multistage Antimalarial Activity Profiling and Transmission-Blocking Research

Antimalarial agent 33 (compound 5g) is suitable for research programs focused on multistage antimalarial activity, particularly those requiring compounds with demonstrated activity against both erythrocytic and hepatic stages of Plasmodium [1]. The compound is among five thienopyrimidones showing higher hepatic stage activity than Gamhepathiopine, making it a valuable tool compound for investigating liver-stage biology and identifying transmission-blocking candidates [1]. Its favorable cytotoxicity profile against primary hepatocytes [1] further supports its use in hepatic-stage assays where host cell viability is a critical experimental parameter.

K1 Multidrug-Resistant P. falciparum Strain Susceptibility Testing

Researchers conducting susceptibility testing against multidrug-resistant Plasmodium falciparum strains should consider antimalarial agent 33 (compound 5g) as a thienopyrimidone-class reference compound. The compound has been specifically evaluated against the K1 strain of P. falciparum, a well-characterized multidrug-resistant isolate, with a reported EC50 of 1.1 μM [1]. This established potency value provides a benchmark for cross-study comparisons of thienopyrimidone derivatives against resistant strains, and the compound's defined microsomal stability profile enables more reliable interpretation of in vitro potency data without confounding metabolic instability artifacts.

Thieno[3,2-d]pyrimidin-4-one Scaffold SAR and Lead Optimization

Antimalarial agent 33 (compound 5g) is positioned as an optimized lead candidate within the thieno[3,2-d]pyrimidin-4-one scaffold class, representing the best compromise among 18 synthesized derivatives when balancing antiplasmodial activity, microsomal stability, and cytotoxicity [1]. Medicinal chemistry teams engaged in further optimization of this scaffold should procure compound 5g as a reference standard to benchmark new derivatives against the established activity-stability-cytotoxicity balance. The compound's defined structural features—particularly the 2-aminocyclobutyl substituent—provide a validated starting point for subsequent SAR explorations aimed at further improving potency without sacrificing the metabolic stability gains achieved in this lead optimization cycle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.